LCB 03-0110 dihydrochloride

Dry Eye Disease Ocular Inflammation MAPK Signaling

LCB 03-0110 dihydrochloride is a thienopyridine-derived, ATP-competitive small molecule that functions as a potent pan-inhibitor of discoidin domain receptors (DDR1/2) and the c-Src tyrosine kinase family. Biochemically, it exhibits an IC50 of 1.3 nM against c-Src kinase , with broader activity across all eight Src family kinases (IC50 range: 2-20 nM) and potent inhibition of DDR2 (IC50 = 6 nM for the activated form).

Molecular Formula C24H25Cl2N3O2S
Molecular Weight 490.44
Cat. No. B1191791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLCB 03-0110 dihydrochloride
SynonymsLCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride
Molecular FormulaC24H25Cl2N3O2S
Molecular Weight490.44
Structural Identifiers
SMILESOC1=CC=CC(NC2=C3C(C=C(C4=CC=CC(CN5CCOCC5)=C4)S3)=NC=C2)=C1.[H]Cl.[H]Cl
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

LCB 03-0110 Dihydrochloride: c-Src/DDR Pan-Kinase Inhibitor with Sub-Nanomolar Potency for Scar and Inflammation Research


LCB 03-0110 dihydrochloride is a thienopyridine-derived, ATP-competitive small molecule that functions as a potent pan-inhibitor of discoidin domain receptors (DDR1/2) and the c-Src tyrosine kinase family. Biochemically, it exhibits an IC50 of 1.3 nM against c-Src kinase , with broader activity across all eight Src family kinases (IC50 range: 2-20 nM) and potent inhibition of DDR2 (IC50 = 6 nM for the activated form) . Its multi-kinase profile also extends to Bruton's tyrosine kinase (Btk) and spleen tyrosine kinase (Syk), positioning it as a tool compound for interrogating fibrotic and inflammatory signaling cascades.

Why Src or DDR Inhibitor Analogs Cannot Substitute for LCB 03-0110 Dihydrochloride in Multi-Kinase Fibrosis Models


Generic substitution with other Src inhibitors (e.g., dasatinib) or JAK inhibitors (e.g., tofacitinib) is not supported by functional evidence. While dasatinib shares Src/Btk/Syk target overlap, comparative studies reveal LCB 03-0110's unique functional divergence in primary cell models [1]. Notably, LCB 03-0110 exhibits a dual anti-fibrotic and anti-inflammatory phenotype in primary fibroblasts and macrophages, a composite activity not recapitulated by the JAK inhibitor tofacitinib or the calcineurin inhibitor tacrolimus in head-to-head corneal epithelial assays [2]. Furthermore, LCB 03-0110 demonstrates a non-atrophogenic safety profile in vivo, in contrast to glucocorticoids such as triamcinolone acetonide [3]. These empirical gaps preclude simple analog replacement.

LCB 03-0110 Dihydrochloride: Head-to-Head Quantitative Differentiation Data for Scientific Procurement


Superior Anti-Inflammatory Efficacy in Human Corneal Epithelial Cells vs. Tacrolimus and Tofacitinib

In HCE-2 human corneal epithelial cells stimulated with 1 µg/mL LPS or 25 µg/mL poly(I:C), LCB 03-0110 (3 µM) significantly suppressed phosphorylation of p38 and ERK MAPKs, whereas tacrolimus (10 µM) and tofacitinib (10 µM) failed to induce any anti-inflammatory response [1]. LCB 03-0110 reduced IL-6 and IL-8 expression levels, while the comparators showed no reduction [1]. In Th17 cells, LCB 03-0110 decreased IL-17A expression in a dose-dependent manner, whereas tofacitinib paradoxically promoted IL-17A production at low concentrations (<1 µM) [1].

Dry Eye Disease Ocular Inflammation MAPK Signaling

Non-Atrophogenic Safety Profile in Chronic Dermal Application vs. Triamcinolone Acetonide

In a murine model of allergic contact dermatitis (ACD), both dasatinib and LCB 03-0110 demonstrated near-equal potency to tacrolimus in suppressing ear swelling and inflammatory cytokines. However, prolonged topical application of LCB 03-0110 on hairless mouse dorsal skin did not induce any skin atrophy, whereas the glucocorticoid triamcinolone acetonide caused severe atrophy under identical conditions [1]. This differentiates LCB 03-0110 from steroidal anti-inflammatory agents.

Allergic Contact Dermatitis Skin Atrophy Topical Kinase Inhibitor

Broad-Spectrum Src Family Kinase Inhibition with Sub-20 nM Potency

Biochemical profiling reveals LCB 03-0110 inhibits all eight Src family kinases (SFKs) with IC50 values ranging from 2 to 20 nM . This pan-SFK inhibition profile, combined with potent activity against c-Src (IC50 = 1.3 nM), provides a broader target coverage compared to more selective Src inhibitors such as KB SRC 4 . The ATP-competitive mechanism and sub-nanomolar to low nanomolar potency across the entire SFK family are distinguishing features for researchers requiring comprehensive SFK pathway blockade.

Src Family Kinases Kinase Profiling Pan-Src Inhibition

Dual Anti-Fibrotic and Anti-Inflammatory Activity in Primary Fibroblast and Macrophage Models

LCB 03-0110 uniquely suppresses both the proliferation and migration of TGF-β1/collagen-stimulated primary dermal fibroblasts (IC50 = 194 nM) and inhibits LPS-induced activation of J774A.1 macrophages (reduced iNOS, COX-2, TNF-α) [1]. This dual cellular activity distinguishes LCB 03-0110 from agents that primarily target either fibroblast activation (e.g., selective DDR inhibitors) or macrophage-driven inflammation (e.g., Syk inhibitors) in isolation. The compound's ability to simultaneously modulate both cell types underlies its efficacy in reducing hypertrophic scar formation in vivo [1].

Fibrosis Scar Formation Wound Healing

Optimal Scientific Application Scenarios for LCB 03-0110 Dihydrochloride Based on Comparative Evidence


Ocular Surface Inflammation and Dry Eye Disease (DED) Model Development

Utilize LCB 03-0110 dihydrochloride in human corneal epithelial (HCE-2) or Th17 cell-based assays where tacrolimus and tofacitinib have proven ineffective in suppressing MAPK-driven inflammatory cytokine production [1]. The compound's ability to reduce p38/ERK phosphorylation and downstream IL-6/IL-8/IL-17A expression provides a validated tool for probing kinase-dependent inflammatory pathways in DED-relevant cellular models [1].

Chronic Topical Inflammatory Dermatoses Requiring Non-Atrophogenic Intervention

Employ LCB 03-0110 dihydrochloride in murine models of allergic contact dermatitis (ACD) or other chronic topical inflammatory conditions where long-term glucocorticoid application is contraindicated due to skin atrophy risk [2]. Comparative evidence confirms LCB 03-0110 delivers anti-inflammatory efficacy comparable to tacrolimus without inducing the severe skin atrophy observed with triamcinolone acetonide [2].

Hypertrophic Scar and Fibrosis Research Requiring Dual Fibroblast/Macrophage Targeting

Deploy LCB 03-0110 dihydrochloride in rabbit ear full-excisional wound models or primary cell systems to simultaneously suppress myofibroblast accumulation and macrophage-driven inflammation [3]. The compound's validated IC50 of 194 nM against TGF-β1/collagen-induced fibroblast proliferation and migration, coupled with its inhibition of LPS-induced iNOS/COX-2/TNF-α in macrophages, supports its use as a single-agent tool for dissecting fibro-inflammatory crosstalk in scar formation and fibrosis research [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for LCB 03-0110 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.